molecular formula C15H24ClNO4 B13731841 diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride CAS No. 35158-62-4

diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride

Cat. No.: B13731841
CAS No.: 35158-62-4
M. Wt: 317.81 g/mol
InChI Key: XXNWUBLTYNEZIK-UHFFFAOYSA-N
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Description

Diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride is an organic compound with a complex structure It is characterized by the presence of a diethylamino group, a methoxyphenoxy group, and an acetyl group, all connected through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then esterified with ethanol to produce ethyl 2-(2-methoxyphenoxy)acetate. The ester is subsequently reacted with diethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include chloroacetic acid, ethanol, and diethylamine. The reactions are typically carried out under controlled temperatures and pressures to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The diethylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenoxy)acetyl derivatives.

    Reduction: Formation of 2-(2-methoxyphenoxy)ethanol derivatives.

    Substitution: Formation of various substituted diethylamino derivatives.

Scientific Research Applications

Diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxyphenoxy group may interact with hydrophobic pockets, while the diethylamino group can form hydrogen bonds or ionic interactions. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-(2-methoxyphenoxy)malonate: Similar structure but with a malonate group instead of an acetyl group.

    Diethyl 2-(2-methoxyphenoxy)acetate: Lacks the diethylamino group.

    2-Methoxyphenyl isocyanate: Contains an isocyanate group instead of an acetyl group.

Uniqueness

Diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the diethylamino and methoxyphenoxy groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

35158-62-4

Molecular Formula

C15H24ClNO4

Molecular Weight

317.81 g/mol

IUPAC Name

diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride

InChI

InChI=1S/C15H23NO4.ClH/c1-4-16(5-2)10-11-19-15(17)12-20-14-9-7-6-8-13(14)18-3;/h6-9H,4-5,10-12H2,1-3H3;1H

InChI Key

XXNWUBLTYNEZIK-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)COC1=CC=CC=C1OC.[Cl-]

Origin of Product

United States

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